molecular formula C14H18O4 B8400435 4-[4-(3-Oxobutyl)phenoxy]butanoic acid

4-[4-(3-Oxobutyl)phenoxy]butanoic acid

Cat. No.: B8400435
M. Wt: 250.29 g/mol
InChI Key: KYKPEIJBVFIUPI-UHFFFAOYSA-N
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Description

4-[4-(3-Oxobutyl)phenoxy]butanoic acid is a butanoic acid derivative featuring a phenoxy group at the C4 position of the carboxylic acid chain. The phenoxy group is further substituted at its para position with a 3-oxobutyl moiety (C=O at C3 of the butyl chain). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

4-[4-(3-oxobutyl)phenoxy]butanoic acid

InChI

InChI=1S/C14H18O4/c1-11(15)4-5-12-6-8-13(9-7-12)18-10-2-3-14(16)17/h6-9H,2-5,10H2,1H3,(H,16,17)

InChI Key

KYKPEIJBVFIUPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 4-[4-(3-Oxobutyl)phenoxy]butanoic acid, differing primarily in substituents, chain length, or functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents on Phenoxy Key Features Molecular Weight (g/mol) Reference
This compound (Target) C₁₄H₁₆O₅ 3-Oxobutyl Butanoic acid backbone, ketone substituent 264.27
4-[4-(4-Chlorophenoxy)phenyl]-4-oxobutanoic acid C₁₆H₁₃ClO₄ 4-Chlorophenyl, 4-oxo Chloro substituent, ketone at C4 304.73
2-[4-(3-Oxobutyl)phenoxy]acetic acid C₁₂H₁₄O₄ 3-Oxobutyl Acetic acid chain (shorter backbone) 222.24
4-Oxo-4-phenylbutyric acid C₁₀H₁₀O₃ Phenyl, 4-oxo Direct phenyl substitution, no ether linkage 178.18
4-(4-Butoxyphenyl)-4-oxobutanoic acid C₁₄H₁₈O₄ 4-Butoxy Ether substituent (no ketone) 262.29

Substituent Effects on Properties

  • Electron-Withdrawing vs. The butoxy group in 4-(4-Butoxyphenyl)-4-oxobutanoic acid is electron-donating, which may improve solubility in nonpolar solvents.
  • Ketone Position :

    • The target compound’s 3-oxobutyl group introduces conformational flexibility, whereas 4-Oxo-4-phenylbutyric acid has a rigid phenyl-ketone system, likely reducing rotational freedom.

Conformational Analysis

  • Torsion Angles: In analogs like 4-(4-chlorophenoxy)butanoic acid, the carboxyl group exhibits a torsion angle of 161.6°, indicating a slight twist out of the molecular plane . This contrasts with the target compound’s predicted planar conformation due to steric effects from the 3-oxobutyl group.

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